5-Methoxy-2-methyloxolane-3-carbaldehyde
Description
5-Methoxy-2-methyloxolane-3-carbaldehyde is a cyclic ether derivative with a five-membered oxolane (tetrahydrofuran) ring. Its structure features a methoxy group at position 5, a methyl group at position 2, and an aldehyde functional group at position 3. The compound’s IUPAC name reflects its substitution pattern, and its stereochemistry (if resolved) would influence its physicochemical properties and reactivity.
Properties
CAS No. |
126810-41-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-methoxy-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3 |
InChI Key |
HWTOMCWXNNJTIY-UHFFFAOYSA-N |
SMILES |
CC1C(CC(O1)OC)C=O |
Canonical SMILES |
CC1C(CC(O1)OC)C=O |
Synonyms |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 5-Methoxy-2-methyloxolane-3-carbaldehyde with structurally or functionally related compounds, focusing on key differences in structure, reactivity, and properties.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of this compound and Related Compounds
Key Observations :
- Ring Heteroatom and Functional Groups : The oxolane ring in the target compound contains an oxygen atom, whereas pyrrolidone derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) feature a nitrogen atom in a lactam structure. The aldehyde group in the target compound is more electrophilic and reactive toward nucleophiles compared to the carboxylic acid in the pyrrolidone derivative, which is acidic and participates in salt formation .
- In contrast, the methyl group in 2-methyltetrahydrofuran-3-carbaldehyde lacks such electronic effects.
- Lipophilicity : Replacing methoxy with ethoxy (as in 5-ethoxy-2-methyloxolane-3-carbaldehyde) increases hydrophobicity, which could influence solubility and membrane permeability in biological systems.
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